molecular formula C10H9BrN2S B1662380 5-(4-Bromobenzyl)-1,3-thiazol-2-amine

5-(4-Bromobenzyl)-1,3-thiazol-2-amine

Cat. No.: B1662380
M. Wt: 269.16 g/mol
InChI Key: HGWLTZOMQZIUBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NS 19504 involves the reaction of 4-bromobenzylamine with 2-aminothiazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product . Industrial production methods for NS 19504 are not widely documented, but laboratory-scale synthesis follows the aforementioned route.

Chemical Reactions Analysis

NS 19504 primarily undergoes substitution reactions due to the presence of the bromine atom on the phenyl ring. Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions are derivatives of the original compound, where the bromine atom is replaced by the nucleophile .

Scientific Research Applications

NS 19504 has several scientific research applications:

Mechanism of Action

NS 19504 exerts its effects by selectively activating BK channels. These channels are activated by an increase in intracellular calcium levels, leading to the efflux of potassium ions. This hyperpolarizes the cell membrane, reducing cellular excitability. The molecular target of NS 19504 is the alpha subunit of the BK channel, and its activation involves binding to a specific site on the channel protein .

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWLTZOMQZIUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromobenzyl)-1,3-thiazol-2-amine
Reactant of Route 2
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5-(4-Bromobenzyl)-1,3-thiazol-2-amine
Reactant of Route 3
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5-(4-Bromobenzyl)-1,3-thiazol-2-amine
Reactant of Route 4
5-(4-Bromobenzyl)-1,3-thiazol-2-amine
Reactant of Route 5
5-(4-Bromobenzyl)-1,3-thiazol-2-amine
Reactant of Route 6
5-(4-Bromobenzyl)-1,3-thiazol-2-amine

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